REACTION_CXSMILES
|
CC1C=CC(C)=CC=1.O.O.O.O.C([O-])(=[O:15])C.[Co+2:17].C([O-])(=[O:20])C.[Br-].[K+].[C:24]([OH:29])(=[O:28])[C:25]([OH:27])=[O:26]>C(O)(=O)C>[OH2:15].[OH2:20].[C:24]([O-:29])(=[O:28])[C:25]([O-:27])=[O:26].[Co+2:17] |f:1.2.3.4.5.6.7,8.9,12.13.14.15|
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
1000 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 252 minutes and an oxygen absorption of 147.2 liters, 294.5 g of terephthalic acid
|
Duration
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252 min
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.C(C(=O)[O-])(=O)[O-].[Co+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |